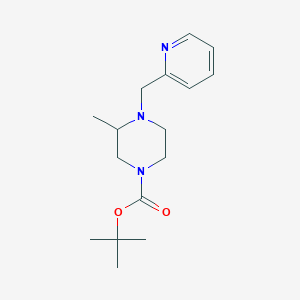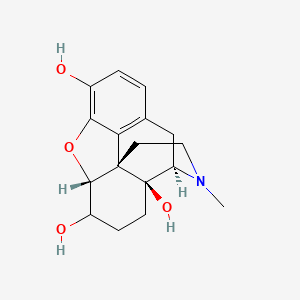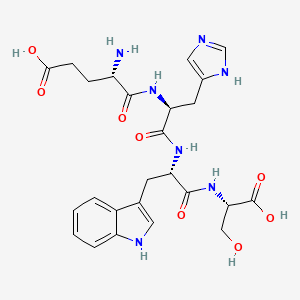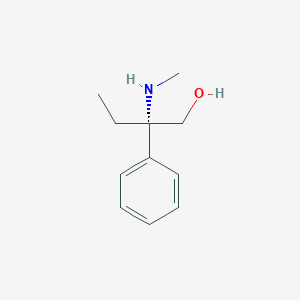
3,4,5,6-Tetrahydroxy-9H-xanthen-9-one hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5,6-Tetrahydroxy-9H-xanthen-9-one hydrate is a chemical compound belonging to the xanthone family. It is known for its unique structure, which includes multiple hydroxyl groups attached to a xanthone core. This compound has garnered interest due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrahydroxy-9H-xanthen-9-one hydrate typically involves the hydroxylation of xanthone derivatives. One common method includes the use of hydroxylating agents such as hydrogen peroxide or peracids under controlled conditions to introduce hydroxyl groups at specific positions on the xanthone ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions are optimized to achieve high yields and purity. Solvents like dimethyl sulfoxide (DMSO) are often used to dissolve the compound during the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5,6-Tetrahydroxy-9H-xanthen-9-one hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The xanthone core can be reduced to form dihydroxanthones.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroxanthones.
Substitution: Alkylated or acylated xanthone derivatives.
Wissenschaftliche Forschungsanwendungen
3,4,5,6-Tetrahydroxy-9H-xanthen-9-one hydrate has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other xanthone derivatives.
Biology: Studied for its potential as an inhibitor of Na/K-ATPase, affecting cellular ion balance.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The compound exerts its effects primarily by inhibiting the Na/K-ATPase enzyme. This inhibition disrupts the ion balance across cell membranes, affecting cellular functions. Unlike other inhibitors, it does not activate kinase signaling pathways, making it a unique tool for studying ion transport mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mangiferin: A C-glucosyl xanthone with similar hydroxylation patterns but different glycosylation.
Isogentisin: Another xanthone derivative with hydroxyl groups at different positions.
Uniqueness
3,4,5,6-Tetrahydroxy-9H-xanthen-9-one hydrate is unique due to its specific hydroxylation pattern and its ability to inhibit Na/K-ATPase without activating kinase signaling pathways. This distinct mechanism of action sets it apart from other xanthone derivatives .
Eigenschaften
CAS-Nummer |
1262770-21-7 |
|---|---|
Molekularformel |
C13H10O7 |
Molekulargewicht |
278.21 g/mol |
IUPAC-Name |
3,4,5,6-tetrahydroxyxanthen-9-one;hydrate |
InChI |
InChI=1S/C13H8O6.H2O/c14-7-3-1-5-9(16)6-2-4-8(15)11(18)13(6)19-12(5)10(7)17;/h1-4,14-15,17-18H;1H2 |
InChI-Schlüssel |
ZFTTXYRPFMYDRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C(=O)C3=C(O2)C(=C(C=C3)O)O)O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


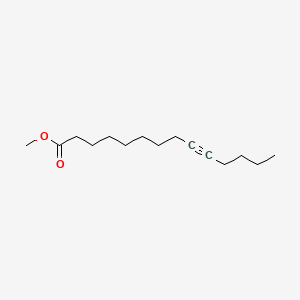


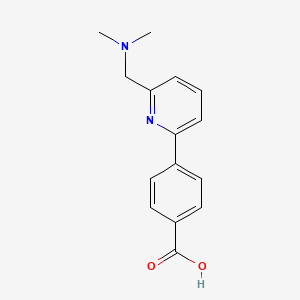
![6-tert-butyl-3-(methylsulfanyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B12046719.png)

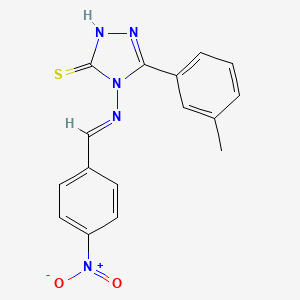
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12046726.png)

